5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol
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Overview
Description
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol is an organic compound that features a diphenylphosphoryl group, a methoxy group, and a pent-4-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol typically involves the reaction of diphenylphosphoryl chloride with a suitable alcohol under basic conditions. The reaction is carried out in an organic solvent such as acetone, and the product is purified by reduced-pressure distillation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar route, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphines.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Diphenylphosphoryl)-5-methoxy-3-methylpent-4-en-2-ol involves its ability to participate in phosphorylation reactions. The diphenylphosphoryl group can transfer a phosphoryl group to various substrates, influencing molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in similar phosphorylation reactions but has different reactivity and applications.
Diphenylphosphonic azide: Another related compound with distinct properties and uses.
Properties
CAS No. |
80992-67-2 |
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Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-diphenylphosphoryl-5-methoxy-3-methylpent-4-en-2-ol |
InChI |
InChI=1S/C19H23O3P/c1-15(16(2)20)14-19(22-3)23(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16,20H,1-3H3 |
InChI Key |
JEVXRKLXPZDFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)O |
Origin of Product |
United States |
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